(2-hydroxyphenyl) 2,2-difluoro-1,3-benzodioxole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-hydroxyphenyl) 2,2-difluoro-1,3-benzodioxole-5-carboxylate is an organic compound that features a benzodioxole ring substituted with hydroxyphenyl and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-hydroxyphenyl) 2,2-difluoro-1,3-benzodioxole-5-carboxylate typically involves the following steps:
Formation of the benzodioxole ring: This can be achieved through the reaction of catechol with difluoromethylating agents under controlled conditions.
Introduction of the carboxylate group: This step involves the carboxylation of the benzodioxole ring, often using carbon dioxide in the presence of a base.
Attachment of the hydroxyphenyl group: This is typically done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yields.
Purification processes: Including crystallization, distillation, and chromatography to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-hydroxyphenyl) 2,2-difluoro-1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced forms.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
(2-hydroxyphenyl) 2,2-difluoro-1,3-benzodioxole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism by which (2-hydroxyphenyl) 2,2-difluoro-1,3-benzodioxole-5-carboxylate exerts its effects depends on its specific application:
Biological activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical reactivity: The compound’s functional groups allow it to participate in various chemical reactions, making it a versatile intermediate in synthesis.
Comparison with Similar Compounds
Similar Compounds
2,2-difluoro-1,3-benzodioxole: Lacks the hydroxyphenyl and carboxylate groups, making it less versatile in chemical reactions.
5-bromo-2,2-difluoro-1,3-benzodioxole: Contains a bromine atom instead of a hydroxyphenyl group, leading to different reactivity and applications.
2,2-difluoro-5-formylbenzodioxole: Features a formyl group instead of a carboxylate group, affecting its chemical properties and uses.
Uniqueness
(2-hydroxyphenyl) 2,2-difluoro-1,3-benzodioxole-5-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxyphenyl and carboxylate groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2-hydroxyphenyl) 2,2-difluoro-1,3-benzodioxole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O5/c15-14(16)20-11-6-5-8(7-12(11)21-14)13(18)19-10-4-2-1-3-9(10)17/h1-7,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRJIQMAQXICLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC(=O)C2=CC3=C(C=C2)OC(O3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.